molecular formula C19H17FN2O2 B2390390 N-(3-fluoro-4-methylphenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide CAS No. 946261-77-4

N-(3-fluoro-4-methylphenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide

Cat. No. B2390390
CAS RN: 946261-77-4
M. Wt: 324.355
InChI Key: SDKDDLXVGFAHSH-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide, also known as FLX475, is a novel small molecule drug candidate that has gained significant attention in the scientific community for its potential therapeutic applications. FLX475 belongs to the family of isoxazole-containing compounds and is currently being investigated for its anti-inflammatory and immunomodulatory properties.

Scientific Research Applications

Synthesis and Anti-tumor Activities

N-(3-fluoro-4-methylphenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is involved in the synthesis of novel isoxazole compounds, which have shown promising anti-tumor activities. A key intermediate in the synthesis process exhibited better anti-tumor activities in preliminary biological tests, highlighting the potential therapeutic applications of these compounds in cancer treatment (Qi Hao-fei, 2011).

Synthesis of Novel Acetamides with Anti-inflammatory Activity

Research on the synthesis of novel acetamides, including derivatives similar to N-(3-fluoro-4-methylphenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide, has demonstrated significant anti-inflammatory activity. These compounds were synthesized by reacting various substituted acetamides, and among them, certain derivatives showed notable anti-inflammatory effects, suggesting their potential use in treating inflammation-related conditions (K. Sunder & Jayapal Maleraju, 2013).

Antibacterial Evaluation of Isoxazolinyl Oxazolidinones

Compounds structurally related to N-(3-fluoro-4-methylphenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide, specifically isoxazolinyl oxazolidinones, have been synthesized and evaluated for their antibacterial activity. These compounds demonstrated lower minimum inhibitory concentration (MIC) values compared to linezolid against various resistant Gram-positive and Gram-negative bacteria, indicating their potential as potent antibacterial agents (V. Varshney et al., 2009).

Src Kinase Inhibitory and Anticancer Activities

Research on N-benzyl substituted acetamide derivatives, related to N-(3-fluoro-4-methylphenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide, has revealed their potential as Src kinase inhibitors and anticancer agents. These compounds, particularly those with thiazole rings and N-benzyl substitution, have shown promising Src kinase inhibitory activities and anticancer effects against various cancer cell lines, suggesting their applicability in cancer therapy (Asal Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-12-3-6-14(7-4-12)18-10-16(22-24-18)11-19(23)21-15-8-5-13(2)17(20)9-15/h3-10H,11H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKDDLXVGFAHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide

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